molecular formula C6H9B B1408358 1-(Bromomethyl)bicyclo[1.1.1]pentane CAS No. 161043-38-5

1-(Bromomethyl)bicyclo[1.1.1]pentane

Cat. No. B1408358
CAS RN: 161043-38-5
M. Wt: 161.04 g/mol
InChI Key: ASZCSSCMSDFJJR-UHFFFAOYSA-N
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Description

“1-(Bromomethyl)bicyclo[1.1.1]pentane” is an organic compound . It is a part of the bicyclic bridged compounds family . The molecular structure consists of three rings of four carbon atoms each . Bicyclo[1.1.1]pentanes were demonstrated to be bioisosteres of the phenyl ring .


Synthesis Analysis

The synthesis of “1-(Bromomethyl)bicyclo[1.1.1]pentane” has been a topic of interest in recent years. A two-step approach using Grignard reagents has been reported, which allows the incorporation of BCP units in tetrapyrrolic macrocycles . Another approach involves a radical exchange process for the installation of the BCP unit on the xanthate moiety . There have also been breakthroughs on the synthesis of bridge-substituted BCPs .


Molecular Structure Analysis

The molecular structure of “1-(Bromomethyl)bicyclo[1.1.1]pentane” consists of three rings of four carbon atoms each . The InChI code for this compound is 1S/C6H9Br/c7-4-6-1-5(2-6)3-6/h5H,1-4H2 .


Chemical Reactions Analysis

The chemical reactions involving “1-(Bromomethyl)bicyclo[1.1.1]pentane” have been studied. For instance, a new approach for the installation of the BCP unit on the xanthate moiety by means of a radical exchange process has been presented . Another study hypothesized that the BCP to BCB substitution reaction occurs via an SN1/E1-type mechanism involving the intermediacy of the bicyclo[1.1.0]butyl-1-carbinyl carbocation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Bromomethyl)bicyclo[1.1.1]pentane” include a molecular weight of 161.04 . The compound has a density of 1.6±0.1 g/cm3, a boiling point of 110.9±8.0 °C at 760 mmHg, and a flash point of 29.7±13.6 °C .

Mechanism of Action

Target of Action

1-(Bromomethyl)bicyclo[1.1.1]pentane is a derivative of bicyclo[1.1.1]pentane (BCP), which has been used as a bioisostere in drug molecules . The primary targets of this compound are likely to be the same as those of the drug molecules it is incorporated into. The BCP unit can influence the permeability, aqueous solubility, and in vitro metabolic stability of these drug molecules .

Mode of Action

The exact mode of action of 1-(Bromomethyl)bicyclo[11The bcp motif in drug molecules is known to add three-dimensional character and saturation to compounds . This can influence the interaction of the drug with its targets and bring about changes in their function.

Biochemical Pathways

The specific biochemical pathways affected by 1-(Bromomethyl)bicyclo[11As a bioisostere in drug molecules, it can influence the drug’s interaction with its target and thus potentially affect the biochemical pathways associated with that target .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-(Bromomethyl)bicyclo[11The bcp motif in drug molecules has been found to influence their permeability, aqueous solubility, and in vitro metabolic stability . These properties can impact the bioavailability of the drug.

Result of Action

The molecular and cellular effects of 1-(Bromomethyl)bicyclo[1.1.1]pentane’s action are likely to be dependent on the specific drug molecule it is incorporated into. As a bioisostere, it can influence the drug’s solubility, potency, and metabolic stability . This can lead to changes in the drug’s efficacy and potentially its side effect profile.

Safety and Hazards

The safety data sheet for “1-(Bromomethyl)bicyclo[1.1.1]pentane” indicates that it is a hazardous substance . Precautionary measures include wearing protective gloves, clothing, and eye/face protection . It is also advised to avoid breathing vapours .

Future Directions

The future directions for “1-(Bromomethyl)bicyclo[1.1.1]pentane” involve further exploration of its synthesis and applications. There is interest in the development of a programmable bis-functionalization strategy to enable late-stage sequential derivatization of BCP bis-boronates . This would open up opportunities to explore the structure-activity relationships of drug candidates possessing multisubstituted BCP motifs .

properties

IUPAC Name

1-(bromomethyl)bicyclo[1.1.1]pentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9Br/c7-4-6-1-5(2-6)3-6/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZCSSCMSDFJJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bromomethyl)bicyclo[1.1.1]pentane

CAS RN

161043-38-5
Record name 1-(Bromomethyl)bicyclo[1.1.1]pentane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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